molecular formula C73H99F3N16O19S2 B6295899 Somatostatin-14 (3-14) Trifluoroacetate CAS No. 54518-51-3

Somatostatin-14 (3-14) Trifluoroacetate

Numéro de catalogue: B6295899
Numéro CAS: 54518-51-3
Poids moléculaire: 1625.8 g/mol
Clé InChI: ZJWIEPXPIRDHLF-ASWYRLASSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Somatostatin-14 (3-14) Trifluoroacetate is a synthetic peptide derivative of somatostatin, a naturally occurring peptide hormone. This compound has shown promising results in various scientific experiments due to its unique physical and chemical properties. Somatostatin itself is known for its role in inhibiting the release of several hormones, including growth hormone and insulin .

Applications De Recherche Scientifique

Somatostatin-14 (3-14) Trifluoroacetate has a wide range of scientific research applications:

    Chemistry: Used as a reference standard in analytical chemistry for the development of new analytical methods.

    Biology: Employed in studies investigating the role of somatostatin in cellular signaling and neurotransmission.

    Medicine: Utilized in research focused on the development of new therapeutic agents for conditions like acromegaly, neuroendocrine tumors, and gastrointestinal disorders.

    Industry: Applied in the formulation of long-acting release (LAR) formulations for sustained drug delivery.

Mécanisme D'action

Target of Action

Somatostatin-14 (3-14) Trifluoroacetate primarily targets the somatostatin receptors . These receptors are G protein-coupled receptors that mediate the actions of somatostatin . Somatostatin is a peptide hormone that regulates the endocrine system and is secreted by the D cells of the islets to inhibit the release of insulin and glucagon .

Mode of Action

The actions of this compound are mediated via signalling pathways of G protein-coupled somatostatin receptors . It interacts with its targets and results in the inhibition of the release of insulin, glucagon, growth hormone, and thyroid-stimulating hormones .

Biochemical Pathways

The biochemical pathways affected by this compound primarily involve the regulation of the endocrine system . By inhibiting the release of insulin and glucagon, it impacts the regulation of blood glucose levels. Additionally, by inhibiting the release of growth hormone and thyroid-stimulating hormones, it affects growth and metabolic processes .

Pharmacokinetics

Somatostatin, the parent compound, has a very short half-life, necessitating continuous intravenous infusion for clinical applications . Its analogues have been developed to achieve more favourable kinetics for efficient use in the management of acute conditions .

Result of Action

The molecular and cellular effects of this compound’s action include the inhibition of the release of several hormones, including insulin, glucagon, growth hormone, and thyroid-stimulating hormones . This results in the regulation of various physiological processes, including blood glucose levels, growth, and metabolism .

Safety and Hazards

According to the safety data sheet, Somatostatin-14 (3-14) Trifluoroacetate is not classified as a hazardous substance or mixture .

Orientations Futures

Somatostatin (SST) and somatostatin receptors (SSTRs) play an important role in the brain and gastrointestinal (GI) system. SST is produced in various organs and cells, and the inhibitory function of somatostatin-containing cells is involved in a range of physiological functions and pathological modifications . Understanding of endocrines and neuroendocrines in SST-SSTRs in GI will provide an insight into advanced medicine in basic and clinical research .

Analyse Biochimique

Biochemical Properties

Somatostatin-14 (3-14) Trifluoroacetate interacts with somatostatin receptors (SSTRs), which are G protein-coupled receptors present in a variety of tissues . The binding of this compound to these receptors triggers a cascade of biochemical reactions, influencing the function of several enzymes and proteins .

Cellular Effects

This compound has a profound impact on cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . The compound’s effects on cells are diverse, ranging from inhibiting the secretion of various hormones to modulating the responses of lymphocytes .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to somatostatin receptors, leading to the inhibition of adenylate cyclase, and thus reducing the levels of cyclic AMP . This can result in the inhibition or activation of enzymes, changes in gene expression, and modulation of cell signaling pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. It has been observed to have long-term effects on cellular function in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound in animal models can vary with different dosages. For instance, it has been found to produce anxiolytic-like effects in rats when administered at certain doses .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and can influence metabolic flux and metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues in a manner that is likely mediated by specific transporters or binding proteins .

Subcellular Localization

The subcellular localization of this compound is likely to be influenced by various factors, including targeting signals and post-translational modifications . Its localization can affect its activity or function within the cell .

Méthodes De Préparation

The synthesis of Somatostatin-14 (3-14) Trifluoroacetate typically involves solid-phase peptide synthesis (SPPS), a method widely used for the production of peptides. The process includes the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. After the assembly of the peptide chain, the trifluoroacetate salt is formed by treating the peptide with trifluoroacetic acid (TFA) to remove the protecting groups and cleave the peptide from the resin .

Analyse Des Réactions Chimiques

Somatostatin-14 (3-14) Trifluoroacetate can undergo various chemical reactions, including:

    Oxidation: This reaction can occur at the methionine residue, leading to the formation of methionine sulfoxide.

    Reduction: Disulfide bonds within the peptide can be reduced to free thiols using reducing agents like dithiothreitol (DTT).

    Substitution: Amino acid residues can be substituted to create analogs with different properties.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like DTT for reduction. The major products formed depend on the specific reaction conditions and the nature of the substituents introduced.

Comparaison Avec Des Composés Similaires

Somatostatin-14 (3-14) Trifluoroacetate is unique due to its trifluoroacetate salt form, which enhances its stability and solubility. Similar compounds include:

    Somatostatin-28: A longer form of somatostatin with similar inhibitory effects on hormone secretion.

    Octreotide: A synthetic analog of somatostatin used clinically to treat acromegaly and neuroendocrine tumors.

    Lanreotide: Another synthetic analog with a longer half-life, used for similar therapeutic purposes.

These compounds share similar mechanisms of action but differ in their pharmacokinetic properties and clinical applications.

Propriétés

IUPAC Name

(2R)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-6-amino-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]hexanoyl]amino]-4-oxobutanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-sulfanylpropanoic acid;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C71H98N16O17S2.C2HF3O2/c1-39(89)58(69(101)83-52(32-43-22-10-5-11-23-43)67(99)87-59(40(2)90)70(102)84-55(36-88)68(100)85-56(38-106)71(103)104)86-62(94)49(27-15-17-29-73)78-65(97)53(33-44-35-76-47-25-13-12-24-45(44)47)81-64(96)51(31-42-20-8-4-9-21-42)79-63(95)50(30-41-18-6-3-7-19-41)80-66(98)54(34-57(75)91)82-61(93)48(26-14-16-28-72)77-60(92)46(74)37-105;3-2(4,5)1(6)7/h3-13,18-25,35,39-40,46,48-56,58-59,76,88-90,105-106H,14-17,26-34,36-38,72-74H2,1-2H3,(H2,75,91)(H,77,92)(H,78,97)(H,79,95)(H,80,98)(H,81,96)(H,82,93)(H,83,101)(H,84,102)(H,85,100)(H,86,94)(H,87,99)(H,103,104);(H,6,7)/t39-,40-,46+,48+,49+,50+,51+,52+,53+,54+,55+,56+,58+,59+;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJWIEPXPIRDHLF-ASWYRLASSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)O)C(=O)NC(CO)C(=O)NC(CS)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(CC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CS)N)O.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CS)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CC5=CC=CC=C5)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CS)N)O.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C73H99F3N16O19S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1625.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.